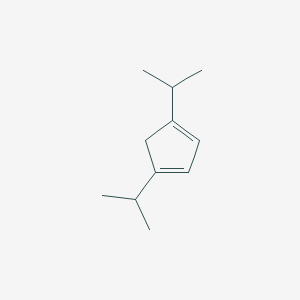

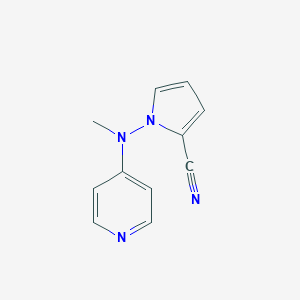

![molecular formula C8H13N B055951 2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene CAS No. 116230-11-6](/img/structure/B55951.png)

2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene, also known as Etazene, is a synthetic opioid that belongs to the class of benzimidazole opioids. It was first synthesized in the 1950s, and its analgesic properties were discovered in the 1960s. Etazene has been used in scientific research to study the mechanisms of opioid receptors and their interactions with other drugs.

Wirkmechanismus

2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene binds to the mu-opioid receptor and activates it, leading to the release of endogenous opioids such as enkephalins and endorphins. This activation of the mu-opioid receptor results in the inhibition of pain signals and the induction of a sense of euphoria. 2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene also activates the delta-opioid receptor and to a lesser extent, the kappa-opioid receptor.

Biochemical and Physiological Effects

2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene has been found to have potent analgesic effects, similar to other opioids such as morphine and fentanyl. It also produces a sense of euphoria and relaxation, which can lead to its abuse and addiction. 2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene has been shown to have respiratory depressant effects, which can be fatal at high doses. It can also cause nausea, vomiting, and constipation.

Vorteile Und Einschränkungen Für Laborexperimente

2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene has been used in scientific research to study the mechanisms of opioid receptors and their interactions with other drugs. Its high affinity for the mu-opioid receptor makes it a valuable tool in studying the role of this receptor in pain relief and addiction. However, its potency and potential for abuse make it a dangerous substance to work with, and precautions must be taken to ensure the safety of researchers.

Zukünftige Richtungen

Future research on 2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene could focus on developing safer and more effective opioid medications that target the mu-opioid receptor without producing the adverse effects associated with traditional opioids. Studies could also investigate the potential use of 2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene in treating addiction and withdrawal symptoms. Additionally, research could explore the role of 2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene in modulating other neurotransmitter systems and its potential therapeutic applications in other areas of medicine.

Synthesemethoden

2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene can be synthesized through a multi-step process starting from 2-phenylacetonitrile. The first step involves the conversion of 2-phenylacetonitrile to 2-phenylacetaldehyde, which is then reacted with ethylmagnesium bromide to give 2-phenyl-1-butanol. The final step involves the reaction of 2-phenyl-1-butanol with phosgene to yield 2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene has been used in scientific research to study the mechanisms of opioid receptors and their interactions with other drugs. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. 2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene has also been used to study the effects of opioids on the central nervous system and to investigate the role of opioid receptors in addiction.

Eigenschaften

CAS-Nummer |

116230-11-6 |

|---|---|

Produktname |

2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene |

Molekularformel |

C8H13N |

Molekulargewicht |

123.2 g/mol |

IUPAC-Name |

2-ethyl-2-azabicyclo[2.2.1]hept-5-ene |

InChI |

InChI=1S/C8H13N/c1-2-9-6-7-3-4-8(9)5-7/h3-4,7-8H,2,5-6H2,1H3 |

InChI-Schlüssel |

STFURGWSWXPOKQ-UHFFFAOYSA-N |

SMILES |

CCN1CC2CC1C=C2 |

Kanonische SMILES |

CCN1CC2CC1C=C2 |

Synonyme |

2-Azabicyclo[2.2.1]hept-5-ene,2-ethyl-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

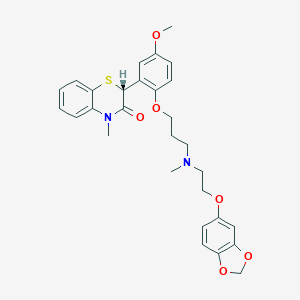

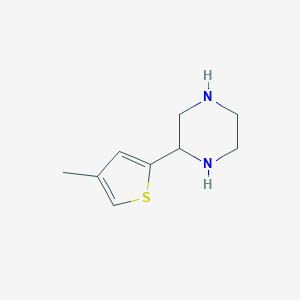

![2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine](/img/structure/B55894.png)

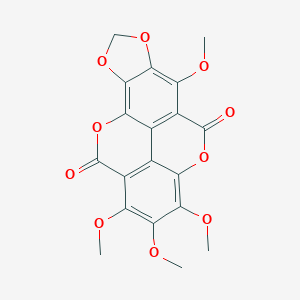

![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)